Extended PEG10 Spacer Provides Quantifiable Flexibility and Spatial Separation vs. Shorter PEGn Analogs
The Mal-NH-PEG10-CH2CH2COOPFP ester incorporates a decaethylene glycol (PEG10) chain, which provides a significantly longer and more flexible spacer arm compared to common shorter analogs like PEG2, PEG4, or PEG8. This increased length directly impacts the spatial separation of conjugated biomolecules. For instance, the target compound has a molecular weight of 846.79 g/mol , which is substantially higher than the PEG2 variant (MW 494.37 g/mol) or the PEG4 variant (MW 511.39 g/mol) . This higher molecular weight corresponds to an extended molecular reach, which is critical for reducing steric hindrance and enabling the simultaneous engagement of two large proteins, a fundamental requirement in PROTAC ternary complex formation and ADC construction .
| Evidence Dimension | PEG Chain Length (Units) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | PEG10; MW 846.79 g/mol |
| Comparator Or Baseline | PEG2 analog (MW 494.37 g/mol) ; PEG4 analog (MW 511.39 g/mol) |
| Quantified Difference | Target compound's MW is ~71% greater than PEG2 and ~66% greater than PEG4 analog. |
| Conditions | Data from vendor technical datasheets for pure compounds. |
Why This Matters
The significantly greater molecular weight and longer PEG chain provide increased conformational flexibility and reduced steric clash, which are essential for achieving efficient and stable conjugation of large biomolecules and for the optimal spatial arrangement required for functional PROTACs.
